2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide typically involves the condensation of 2-(4-bromophenyl)imidazo[1,2-a]pyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: Formation of 2-(phenyl)imidazo[1,2-a]pyridine-8-carbohydrazide.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the carbohydrazide group but shares the imidazo[1,2-a]pyridine core.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
Uniqueness
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-10-5-3-9(4-6-10)12-8-19-7-1-2-11(13(19)17-12)14(20)18-16/h1-8H,16H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGRCAJDVGAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)NN)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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